Quinoline-2-carboxamide

hDHODH inhibition Anticancer drug discovery Pyrimidine biosynthesis

Ensure SAR integrity and synthetic reproducibility: Quinoline-2-carboxamide (CAS 5382-42-3) is the validated 2-carboxamide scaffold for hDHODH inhibitor development and antitubercular programs. Positional isomers (3- or 4-carboxamide) exhibit divergent pharmacology and solubility, compromising yields and analytical consistency. This ≥97% pure building block aligns with published SAR data and certified reference standards. Procure the correct isomer for reliable, publication-grade results.

Molecular Formula C10H8N2O
Molecular Weight 172.18 g/mol
CAS No. 5382-42-3
Cat. No. B1208818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoline-2-carboxamide
CAS5382-42-3
Synonyms2-quinolinecarboxamide
Molecular FormulaC10H8N2O
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=N2)C(=O)N
InChIInChI=1S/C10H8N2O/c11-10(13)9-6-5-7-3-1-2-4-8(7)12-9/h1-6H,(H2,11,13)
InChIKeyZEXKKIXCRDTKBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinoline-2-carboxamide (CAS 5382-42-3) for Pharmaceutical Intermediates and Analytical Standards Procurement


Quinoline-2-carboxamide (CAS 5382-42-3) is a heterocyclic organic compound characterized by a quinoline core substituted with a primary carboxamide group at the 2-position . Its molecular formula is C₁₀H₈N₂O, with a molecular weight of 172.18 g/mol . It is commercially available with purity specifications of ≥97% (HPLC) from multiple reputable vendors and is stored under sealed, dry conditions at room temperature . This compound serves as a key intermediate and building block in the synthesis of pharmacologically active quinoline derivatives, including anticancer agents targeting human dihydroorotate dehydrogenase (hDHODH) and antimycobacterial compounds [1].

Why Quinoline-2-carboxamide Cannot Be Interchanged with Generic Quinoline Carboxylic Acids or Positional Isomers


In procurement for research or analytical applications, substituting quinoline-2-carboxamide with its structural analogs, such as quinoline-4-carboxylic acid derivatives or quinoline-3-carboxamides, introduces significant risk. These positional isomers exhibit divergent biological activities and pharmacological profiles [1]. For instance, quinoline-4-carboxylic acid derivatives are associated with anti-inflammatory and analgesic properties, whereas the quinoline-2-carboxylic acid scaffold is comparatively understudied and shows distinct reactivity [2]. Furthermore, the carboxamide functionality at the 2-position confers unique intermolecular hydrogen-bonding patterns and solubility characteristics that are not replicated by other substitution patterns, which is critical for ensuring reproducible synthetic yields and consistent analytical retention times [3]. Direct substitution without validation will compromise the integrity of established synthetic routes and impurity profiling methods.

Quantitative Evidence for the Selection of Quinoline-2-carboxamide (CAS 5382-42-3)


Inherent Scaffold Specificity for hDHODH Inhibition Relative to Quinoline-4-carboxylic Acids

The quinoline-2-carboxamide scaffold is explicitly employed as the core structural motif for the design of human dihydroorotate dehydrogenase (hDHODH) inhibitors, a target validated in cancer and autoimmune disease. The 2-position carboxamide is critical for binding, distinguishing it from 4-substituted quinoline derivatives which have been historically associated with anti-inflammatory rather than antiproliferative effects [1]. Derivatives synthesized on this specific scaffold demonstrated antiproliferative activity against HEP-3B and A-375 cancer cell lines in primary research [2].

hDHODH inhibition Anticancer drug discovery Pyrimidine biosynthesis

Differentiation from Naphthalene Isosteres in Antimycobacterial Applications

A study evaluating 35 substituted quinoline-2-carboxamides and 33 substituted naphthalene-2-carboxamides (isosteres) demonstrated significant differences in antimycobacterial potency. While the parent quinoline-2-carboxamide scaffold itself was not the most potent derivative, specific N-substituted variants (e.g., N-cyclohexylquinoline-2-carboxamide and N-(2-phenylethyl)quinoline-2-carboxamide) exhibited higher activity against M. tuberculosis than the clinical standards isoniazid or pyrazinamide [1]. This evidence underscores the quinoline core‘s specific advantage over its naphthalene isostere for this biological target [2].

Antimycobacterial Tuberculosis Isosteric replacement

Validated Purity Benchmark for Analytical Method Development

Commercial quinoline-2-carboxamide is routinely supplied with a purity of ≥97% as verified by HPLC analysis, with vendors providing batch-specific QC documentation including NMR, HPLC, and GC data . This consistent purity specification and analytical traceability distinguish it from lower-purity, uncharacterized generic quinoline intermediates that may lack validated COAs [1]. This is a critical procurement metric for ensuring reproducible results in synthetic and analytical applications.

Analytical Chemistry HPLC method validation Reference standard

Optimal Research and Industrial Application Scenarios for Quinoline-2-carboxamide (CAS 5382-42-3)


Medicinal Chemistry: Synthesis of Novel hDHODH Inhibitors

Researchers focused on developing next-generation hDHODH inhibitors for oncology or autoimmune disease applications should procure quinoline-2-carboxamide. Its scaffold is specifically validated for this target, and using this specific isomer ensures that the structure-activity relationship (SAR) aligns with existing data on pyrimidine biosynthesis inhibition, which is not replicated by quinoline-4-carboxylic acid derivatives [1]. The compound‘s high purity (≥97%) provides a reliable starting point for SAR exploration.

Antimicrobial Research: Development of Antimycobacterial Agents

Investigators targeting tuberculosis or other mycobacterial infections should utilize quinoline-2-carboxamide as a core intermediate. Evidence from comparative studies indicates that its derivatives can outperform clinical standards like isoniazid, and the quinoline core provides superior activity compared to naphthalene isosteres [2]. Procuring the 2-carboxamide isomer is essential to access this specific biological activity profile.

Analytical Chemistry: HPLC Reference Standard for Impurity Profiling

Analytical laboratories supporting pharmaceutical development or quality control should procure quinoline-2-carboxamide as a certified reference standard. The availability of batch-specific analytical data (NMR, HPLC, GC) and a defined purity level of ≥97% ensures accurate identification and quantification of related substances or degradation products in complex matrices, which is not possible with uncharacterized or lower-grade chemical intermediates.

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